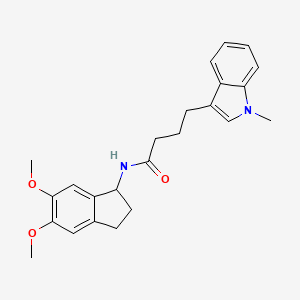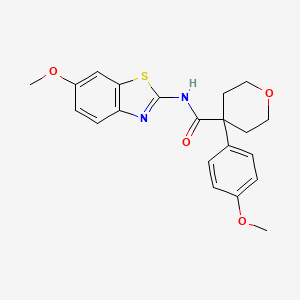
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” is a complex organic compound that features both indene and indole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the indene and indole intermediates, followed by their coupling through a series of reactions such as alkylation, amidation, and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness, safety, and environmental sustainability. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
“N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions could be used to modify the indene or indole rings.
Substitution: Electrophilic or nucleophilic substitution reactions might be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a variety of functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a useful ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “this compound” could be explored for its therapeutic potential. It might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.
Industry
In industry, this compound could find applications in the development of new materials, such as polymers or advanced coatings. Its unique chemical properties might also make it useful in catalysis or as a specialty chemical.
作用机制
The mechanism of action of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” would depend on its specific interactions with molecular targets. It might bind to proteins, enzymes, or receptors, modulating their activity and triggering downstream effects. Detailed studies would be required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds might include other indene or indole derivatives, such as:
- “N-(2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide”
- “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-indol-3-yl)butanamide”
Uniqueness
The uniqueness of “N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methyl-1H-indol-3-yl)butanamide” lies in its specific substitution pattern and the combination of indene and indole moieties. This unique structure might confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C24H28N2O3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C24H28N2O3/c1-26-15-17(18-8-4-5-9-21(18)26)7-6-10-24(27)25-20-12-11-16-13-22(28-2)23(29-3)14-19(16)20/h4-5,8-9,13-15,20H,6-7,10-12H2,1-3H3,(H,25,27) |
InChI 键 |
CXFQXFYAVAGZND-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3CCC4=CC(=C(C=C34)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1H-indol-3-yl)ethyl]-2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937222.png)
![(4-Benzylpiperazin-1-yl)[2-chloro-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B14937225.png)
![N-(furan-2-ylmethyl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B14937231.png)
![6-(furan-2-yl)-2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B14937244.png)

![2-chloro-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-4-nitrobenzamide](/img/structure/B14937253.png)

![(2S)-3-methyl-2-{[4-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoyl]amino}butanoic acid](/img/structure/B14937259.png)


![(2R)-(4-hydroxyphenyl){[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}ethanoic acid](/img/structure/B14937285.png)

![2-hexyl-3-[(2-methoxy-5-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B14937295.png)

